1-(Piperidin-3-yl)piperidin-2-one
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Overview
Description
1-(Piperidin-3-yl)piperidin-2-one is a heterocyclic organic compound featuring a piperidine ring fused with a piperidinone moietyThe presence of the piperidine ring, a six-membered ring containing one nitrogen atom, makes it a versatile building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)piperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-piperidone with piperidine in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium or rhodium complexes can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like sodium chlorite or hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted piperidines, lactams, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(Piperidin-3-yl)piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of various drugs, including analgesics, antipsychotics, and anti-inflammatory agents.
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For instance, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The piperidine ring’s nitrogen atom often plays a crucial role in these interactions, forming hydrogen bonds or ionic interactions with the target molecules .
Comparison with Similar Compounds
Piperidine: A simpler analog with a single piperidine ring.
Piperidinone: Contains a piperidine ring with a ketone group.
Spiropiperidines: Compounds with a spiro linkage involving a piperidine ring
Uniqueness: 1-(Piperidin-3-yl)piperidin-2-one is unique due to its dual piperidine-piperidinone structure, which imparts distinct chemical and biological properties. This dual structure enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-piperidin-3-ylpiperidin-2-one |
InChI |
InChI=1S/C10H18N2O/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9/h9,11H,1-8H2 |
InChI Key |
MBHVRGWULQCOHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2CCCNC2 |
Origin of Product |
United States |
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